Canavalmine
Overview
Description
Synthesis Analysis
Canavanine is a nonproteinogenic amino acid synthesized in legumes. In mammalians, as arginine analogue, it is an inhibitor of nitric oxide synthase (NOS) activity3. A novel PLP-dependent enzyme, canavanine-γ-lyase, catalyzes the elimination of hydroxyguanidine from canavanine to subsequently yield homoserine4.Molecular Structure Analysis
The molecular formula of Canavalmine is C11H28N45. It has an average mass of 216.367 Da and a mono-isotopic mass of 216.231400 Da5.
Chemical Reactions Analysis
The chemical reactions of Canavalmine are not fully elucidated. However, it’s known that some of the most important processes in chemical and biological systems are acid-base reactions in aqueous solutions6.Physical And Chemical Properties Analysis
The physical and chemical properties of Canavalmine are not fully known. However, it’s known that it belongs to the class of organic compounds known as dialkylamines1.Scientific Research Applications
Identification in Tobacco
Canavalmine has been identified in Nicotiana Tabacum (tobacco). A study by Cai et al. (2016) reported the identification of canavalmine in tobacco using ultra-high-performance liquid chromatography and mass spectrometry. This research suggests that canavalmine might play a role in the biological processes of tobacco plants, possibly in relation to polyamine content which is crucial for various plant functions (Cai et al., 2016).
Impact on Cellular Function
Canavanine, closely related to canavalmine, is a non-protein amino acid known for its toxic properties in both animal and plant systems. Staszek et al. (2017) highlighted its impact on the synthesis of non-functional proteins in sensitive organisms, including plants. This indicates that canavalmine may have similar properties, affecting cellular function through protein synthesis disruption (Staszek et al., 2017).
Effects on Plant Stress Responses
Canavanine alters reactive oxygen species (ROS) and reactive nitrogen species (RNS) levels in plants, leading to protein modifications in tomato seedlings. Research by Krasuska et al. (2016) suggests that canavalmine may similarly influence plant stress responses, especially regarding oxidative stress and protein modification (Krasuska et al., 2016).
Interaction with Human Health
Canavanine's impact on human health has been studied, particularly its role in autoimmune diseases when consumed through plants containing this compound. This research might parallel canavalmine, suggesting caution in its dietary intake (Staszek et al., 2017).
Allelochemical Properties
Canavalmine may share the allelochemical properties of canavanine, which acts as a potent protective agent in plants against herbivores. Its mechanism involves mimicking arginine, leading to the formation of dysfunctional proteins in organisms consuming these plants (Rosenthal, 2001).
Phytochemical Variation
Research on Sutherlandia frutescens, a plant containing canavanine, suggests significant variation in the content of this compound. This could imply that canavalmine levels may also vary in plants, affecting their pharmacological properties (Mncwangi & Viljoen, 2012).
Role in Plant Growth and Development
The effects of canavanine on plant growth and development, such as in tomato roots, imply that canavalmine could have similar influences, potentially acting as a growth regulator or inhibitor under certain conditions (Krasuska et al., 2016).
Safety And Hazards
The safety and hazards of Canavalmine are not fully known. However, it’s important to handle all chemicals with care and follow safety guidelines8.
Future Directions
The future directions of Canavalmine research are not fully known. However, it’s known that the plant-based synthesis of canavanine and its specific utilization by certain root-associated bacteria could contribute to shaping the composition of the rhizosphere4.
Relevant papers on Canavalmine include studies on its co-application with irradiation9 and its effects on the proliferation of murine erythroleukemia cells10. These papers provide valuable insights into the potential applications and impacts of Canavalmine. Further research is needed to fully understand the properties and potential uses of this compound.
properties
IUPAC Name |
N'-[3-(4-aminobutylamino)propyl]butane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28N4/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h14-15H,1-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOHQCYUTFAJLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCNCCCCN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221097 | |
Record name | Canavalmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Canavalmine | |
CAS RN |
70862-15-6 | |
Record name | Canavalmine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70862-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Canavalmine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Canavalmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Canavalmine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039429 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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